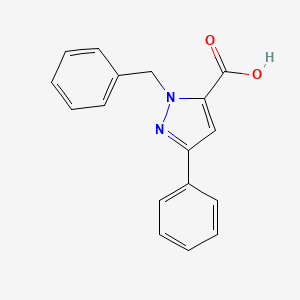

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C17H14N2O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of benzylhydrazine with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound often utilize a one-pot synthesis approach, which combines the reactants in a single reaction vessel to streamline the process and improve yield. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their biological and chemical properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its role in the synthesis of pharmaceutical agents. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs.

Key Findings:

- The compound acts as an intermediate in the synthesis of various derivatives that exhibit anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

- A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

| Application | Description |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation. |

| Analgesic | Provides pain relief through various mechanisms of action. |

| Anticancer | Exhibits antiproliferative effects on cancer cells. |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound is utilized in formulating agrochemicals , enhancing pest control and crop protection.

Key Findings:

- The compound has been incorporated into formulations that improve the efficacy of pesticides and herbicides, contributing to higher agricultural productivity .

- Its application in agrochemicals helps mitigate crop losses due to pests and diseases, thereby supporting sustainable farming practices.

| Application | Description |

|---|---|

| Pest Control | Enhances effectiveness of pesticides against various pests. |

| Crop Protection | Improves resilience of crops against diseases and environmental stressors. |

Material Science

Overview:

The compound is also valuable in material science, particularly in enhancing the properties of polymers.

Key Findings:

- Research indicates that incorporating this compound into polymer formulations improves their thermal stability and mechanical properties , making them suitable for high-performance applications .

| Application | Description |

|---|---|

| Polymer Formulation | Enhances thermal stability and mechanical properties of materials. |

Biochemical Research

Overview:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding.

Key Findings:

- Studies have demonstrated its utility in investigating biological pathways and disease mechanisms through enzyme inhibition assays .

- Its interaction with various biological targets aids in understanding drug mechanisms and potential off-target effects.

| Application | Description |

|---|---|

| Enzyme Inhibition | Used to explore inhibition mechanisms for various enzymes. |

| Receptor Binding | Aids in understanding interactions with biological receptors. |

Cosmetic Formulations

Overview:

The unique properties of this compound make it suitable for cosmetic applications, particularly in anti-aging products.

Key Findings:

- The compound's ability to protect skin cells from oxidative stress positions it as a beneficial ingredient in cosmetic formulations aimed at skin rejuvenation .

| Application | Description |

|---|---|

| Anti-aging | Provides skin protection and rejuvenation benefits in cosmetic products. |

Case Studies

Several studies have explored the applications of this compound:

-

Pharmaceutical Development Study:

- Researchers synthesized a series of pyrazole derivatives demonstrating significant anti-inflammatory activity through cyclooxygenase inhibition.

- Results indicated a promising therapeutic profile for treating inflammatory diseases.

-

Agricultural Application Research:

- A formulation containing this compound was tested against common agricultural pests.

- The study showed a marked increase in crop yield compared to untreated controls, affirming its efficacy as an agrochemical agent.

-

Material Science Investigation:

- The impact of this compound on polymer blends was analyzed.

- Enhanced mechanical strength and thermal resistance were reported, suggesting potential industrial applications.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid

- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

- 1-Phenyl-3-benzyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions, making it a valuable compound for various applications .

Actividad Biológica

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2. The compound features a pyrazole ring with a benzyl group at the 1-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, inhibiting their growth through mechanisms that may involve enzyme inhibition or disruption of bacterial cell walls .

- Anti-inflammatory Properties : It has demonstrated potential in reducing inflammation, possibly by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

- Anticancer Effects : Studies have reported significant antitumor activity, particularly in specific cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest .

- Analgesic and Anticonvulsant Effects : Preliminary findings suggest that it may provide pain relief and have anticonvulsant properties, making it a candidate for further therapeutic development .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory responses.

- Receptor Modulation : It could interact with receptors involved in pain perception and inflammation.

- Cell Cycle Regulation : Its anticancer activity may stem from its ability to induce cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed after 24 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups. This effect was associated with decreased levels of inflammatory markers in serum, suggesting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, we compare it with structurally related compounds.

| Compound Name | Antibacterial | Anti-inflammatory | Anticancer |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Benzyl-3-tolyl-1H-pyrazole-5-carboxylic acid | Moderate | Moderate | Yes |

| 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | No | Yes | Moderate |

This table illustrates that while all compounds exhibit some degree of biological activity, this compound stands out for its comprehensive antibacterial, anti-inflammatory, and anticancer properties .

Propiedades

IUPAC Name |

2-benzyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKZEKMUTJMNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.